tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate: is a synthetic organic compound that features a triazole ring, an azetidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as DMF and POCl3.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to the presence of the triazole ring.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in bioconjugation reactions to link biomolecules.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate would depend on its specific application. In drug development, it could interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which could play a role in its mechanism of action.
Comparison with Similar Compounds
- tert-Butyl 3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Uniqueness:
- The presence of the formyl group in tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate makes it unique compared to other similar compounds. This functional group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-(4-formyltriazol-1-yl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-11(2,3)18-10(17)14-5-9(6-14)15-4-8(7-16)12-13-15/h4,7,9H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXPUKAGXLCCRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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